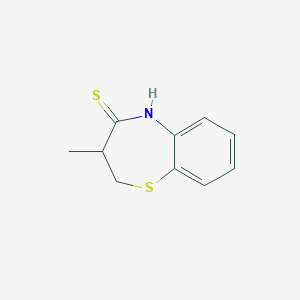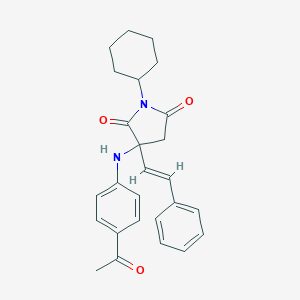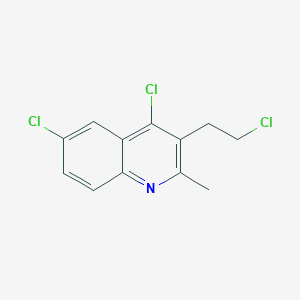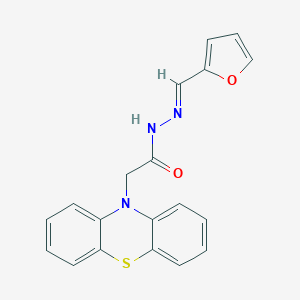
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione, also known as Diltiazem, is a calcium channel blocker that is commonly used in the treatment of hypertension and angina pectoris. It was first synthesized in the 1960s and has since become a widely used medication due to its effectiveness and relatively low side effect profile. In addition to its clinical applications, Diltiazem has also been extensively studied in scientific research, with numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione works by blocking the influx of calcium ions into cardiac and smooth muscle cells, which reduces the contractility of these cells and leads to vasodilation. This mechanism of action is similar to other calcium channel blockers, such as verapamil and nifedipine.
Biochemical and Physiological Effects
In addition to its clinical applications, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has also been extensively studied for its biochemical and physiological effects. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to reduce oxidative stress and improve endothelial function in animal models of cardiovascular disease. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, as mentioned earlier.
实验室实验的优点和局限性
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has several advantages for use in lab experiments. It is relatively inexpensive and widely available, making it accessible to researchers. Additionally, its mechanism of action is well-understood, which makes it a useful tool for studying calcium signaling pathways. However, there are also limitations to using 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in lab experiments. For example, its effects may be cell-type specific, which can make it difficult to extrapolate results to other cell types. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione may have off-target effects, which can complicate data interpretation.
未来方向
There are several potential future directions for research on 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. One area of interest is its potential use in the treatment of various types of cancer. Additionally, there is ongoing research exploring the use of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in combination with other drugs for the treatment of cardiovascular disease. Finally, there is interest in exploring the potential anti-inflammatory effects of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione in a variety of disease states.
合成方法
The synthesis of 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione involves the reaction of 2,3-dichlorobenzyl chloride with thiourea to form 2,3-dichlorobenzylthiourea, which is then reacted with methyl acrylate to produce 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione. This synthesis method has been well-established and is commonly used in both academic and industrial settings.
科学研究应用
3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been extensively studied in scientific research, with numerous studies exploring its potential applications in a variety of fields. For example, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been shown to have anti-inflammatory effects, with several studies demonstrating its ability to reduce inflammation in animal models of various inflammatory diseases. Additionally, 3-methyl-2,3-dihydro-1,5-benzothiazepine-4(5H)-thione has been studied for its potential use in the treatment of various types of cancer, with several studies demonstrating its ability to inhibit tumor growth and metastasis.
属性
分子式 |
C10H11NS2 |
|---|---|
分子量 |
209.3 g/mol |
IUPAC 名称 |
3-methyl-3,5-dihydro-2H-1,5-benzothiazepine-4-thione |
InChI |
InChI=1S/C10H11NS2/c1-7-6-13-9-5-3-2-4-8(9)11-10(7)12/h2-5,7H,6H2,1H3,(H,11,12) |
InChI 键 |
IHRVQEMNSFVBBD-UHFFFAOYSA-N |
SMILES |
CC1CSC2=CC=CC=C2NC1=S |
规范 SMILES |
CC1CSC2=CC=CC=C2NC1=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[5-(2-{5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293142.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)

![(4Z)-4-[(2-fluorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293148.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293150.png)
![5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile](/img/structure/B293153.png)

![6,8-Dichloro-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293158.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293161.png)
![N-Phenyl-N'-cyclopentyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293162.png)

![10-{[4-(4-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-10H-phenothiazine](/img/structure/B293167.png)